Cas no 1444384-85-3 ((5-chloro-3-fluoro-2-methoxyphenyl)methanol)

(5-Chloro-3-fluoro-2-methoxyphenyl)methanol is a fluorinated and chlorinated aromatic alcohol with a methoxy substituent, offering versatile utility in synthetic organic chemistry. Its structure, featuring both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups, makes it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The presence of the hydroxymethyl group allows for further functionalization, enabling derivatization into esters, ethers, or other targeted compounds. This compound’s well-defined reactivity and stability under standard conditions facilitate precise modifications in multi-step syntheses. Its halogenated aromatic core also enhances binding potential in biologically active molecules, contributing to its use in drug discovery and material science research.
(5-chloro-3-fluoro-2-methoxyphenyl)methanol structure
1444384-85-3 structure
Product Name:(5-chloro-3-fluoro-2-methoxyphenyl)methanol
CAS No:1444384-85-3
MF:C8H8ClFO2
MW:190.599325180054
MDL:MFCD28129275
CID:2132659
PubChem ID:84662916
Update Time:2025-05-19

(5-chloro-3-fluoro-2-methoxyphenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-3-fluoro-2-methoxyBenzenemethanol
    • Benzenemethanol, 5-chloro-3-fluoro-2-methoxy-
    • CID 84662916
    • (5-Chloro-3-fluoro-2-methoxyphenyl)methanol
    • (5-chloro-3-fluoro-2-methoxyphenyl)methanol
    • MDL: MFCD28129275
    • Inchi: 1S/C8H8ClFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3
    • InChI Key: UJYOZFPIJVEWQW-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=C(CO)C=1)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Topological Polar Surface Area: 29.5

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Additional information on (5-chloro-3-fluoro-2-methoxyphenyl)methanol

Introduction to (5-chloro-3-fluoro-2-methoxyphenyl)methanol (CAS No. 1444384-85-3)

(5-chloro-3-fluoro-2-methoxyphenyl)methanol, identified by its CAS number 1444384-85-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenolic derivatives, characterized by its unique structural features that include a chloro, fluoro, and methoxy substituent on a benzene ring, with a hydroxymethyl group attached to the para position relative to the methoxy group.

The structural configuration of (5-chloro-3-fluoro-2-methoxyphenyl)methanol imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of electron-withdrawing and electron-donating groups on the aromatic ring creates a balance of reactivity that is conducive to further functionalization, making it a versatile building block in drug discovery programs.

In recent years, there has been growing interest in phenolic compounds due to their demonstrated biological activities. Studies have highlighted the potential of such derivatives in modulating various biological pathways, including inflammatory responses, enzyme inhibition, and interaction with cellular receptors. The specific arrangement of substituents in (5-chloro-3-fluoro-2-methoxyphenyl)methanol suggests that it may exhibit properties relevant to these areas, particularly in the context of developing novel therapeutic agents.

One of the most compelling aspects of (5-chloro-3-fluoro-2-methoxyphenyl)methanol is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop intermediates for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chloro and fluoro groups, in particular, are known to enhance binding affinity and metabolic stability in drug candidates, making them highly sought after in medicinal chemistry.

The methoxy group on the aromatic ring further contributes to the compound's reactivity, allowing for selective modifications at different positions. This flexibility is particularly valuable when designing molecules that require precise interactions with biological targets. For instance, studies have shown that methoxylated phenols can serve as scaffolds for compounds with enhanced solubility and bioavailability, which are essential for clinical efficacy.

Recent advancements in computational chemistry have also facilitated the exploration of (5-chloro-3-fluoro-2-methoxyphenyl)methanol's potential applications. Molecular modeling studies have predicted its interaction with various protein targets, providing insights into its pharmacological profile. These predictions are supported by experimental data from high-throughput screening campaigns, where analogs of this compound have shown promising activity against disease-causing enzymes and receptors.

The synthesis of (5-chloro-3-fluoro-2-methoxyphenyl)methanol itself is an intricate process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multi-step sequences involving halogenation, methylation, and hydroxylation reactions. However, recent innovations in green chemistry have led to more sustainable methods that minimize waste and improve efficiency. These advancements not only enhance the accessibility of the compound but also align with global efforts to promote environmentally friendly practices in pharmaceutical manufacturing.

In conclusion, (5-chloro-3-fluoro-2-methoxyphenyl)methanol (CAS No. 1444384-85-3) represents a significant asset in modern drug discovery. Its unique structural features and demonstrated utility as a synthetic intermediate position it as a key component in the development of next-generation therapeutics. As research continues to uncover new biological targets and mechanisms, compounds like this one will undoubtedly play a crucial role in addressing unmet medical needs.

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